molecular formula C₂₂H₂₄Cl₂N₂O₃ B1145991 4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride CAS No. 261778-65-8

4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride

Cat. No. B1145991
M. Wt: 435.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block indicates a growing interest in developing sustainable polymers. Enzymatic polymerization techniques, utilizing Candida antarctica Lipase B, have been employed to polymerize this furan derivative with various diacid ethyl esters, resulting in novel biobased furan polyesters (Jiang et al., 2014).

Molecular Structure Analysis

In the realm of molecular structure analysis, the formation of ionic complexes demonstrates the ability to engineer supramolecular structures. For instance, the formation of bifurcated hydrogen bonds between 4,4′-bipyridine and chloranilic acid results in novel supramolecular synthons (Zaman et al., 1999).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds showcase a variety of reactions. For example, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes (lithium, sodium, and potassium) highlight the compound's ability to engage in complex reactions (Wang et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, particularly biobased furan polyesters, have been characterized in detail, showing the impact of methylene units in the dicarboxylic segments on the polyesters' physical properties. This indicates how structural variations can influence the materials' attributes (Jiang et al., 2014).

Chemical Properties Analysis

Chemical properties, such as the potential for cross-linking and the formation of coordination polymers, are crucial. The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s illustrates the innovative approach to creating fully renewable cross-linked materials (Wilsens et al., 2015).

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in transforming plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, finding applications in producing monomers, polymers, engine fuels, and various pharmaceuticals. HMF and its derivatives, including 2,5-furandicarboxylic acid and others, are highlighted for their potential to significantly contribute to sustainable chemistry, showcasing a shift towards bio-based feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan Derivatives in Synthesis and Material Science

The synthesis and application of furan derivatives extend to creating materials and chemicals with specialized functions. For example, xylan derivatives, modified from natural polysaccharides, demonstrate potential in forming biopolymer ethers and esters with specific functionalities. These derivatives are promising for developing new materials, including those suitable for drug delivery applications, suggesting a broad application potential in material science and pharmaceuticals (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Antioxidant Capacity and Chemical Activity

Investigations into the antioxidant capacities of various compounds, including furan derivatives, reveal their potential in mitigating oxidative stress. Understanding the reaction pathways of antioxidants with radicals like ABTS•+ provides insights into their behavior in biological systems. Such knowledge is crucial for developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Implications for Novel CNS Acting Drugs

The exploration of functional chemical groups in heterocycles, including furans, suggests their potential in synthesizing novel central nervous system (CNS) acting drugs. These findings underscore the importance of furan derivatives in medicinal chemistry, offering a pathway to develop treatments for various CNS disorders with improved safety profiles (Saganuwan, 2017).

Safety And Hazards

As with any chemical compound, it’s important to handle 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride with care. It’s intended for research use only and is not intended for diagnostic or therapeutic use .

properties

CAS RN

261778-65-8

Product Name

4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride

Molecular Formula

C₂₂H₂₄Cl₂N₂O₃

Molecular Weight

435.34

Origin of Product

United States

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